6-(2-hydroxyphenyl)hexanoic acid
Description
Contextualization within Hydroxylated Fatty Acids and Aromatic Carboxylic Acids
6-(2-Hydroxyphenyl)hexanoic acid is a hybrid molecule, sharing features with both hydroxylated fatty acids and aromatic carboxylic acids. Hydroxylated fatty acids are a diverse group of molecules characterized by a hydrocarbon chain containing at least one hydroxyl group. nih.gov These compounds are widespread in nature and play crucial roles in various biological processes. nih.gov For instance, they are key components of cell membranes and can act as signaling molecules. nih.gov
Aromatic carboxylic acids, on the other hand, are defined by a carboxyl group attached to an aromatic ring. gerli.comgoogle.com This class includes well-known compounds like benzoic acid and salicylic (B10762653) acid, which are found in numerous natural products and have significant applications in pharmaceuticals and other industries. gerli.comgoogle.com The presence of both a hydroxyl group on the phenyl ring and a carboxylic acid at the end of the alkyl chain in this compound suggests it may exhibit properties derived from both parent classes, potentially leading to unique biological activities.
Significance in Natural Products Chemistry and Synthetic Opportunities
The natural occurrence of ω-phenylalkanoic acids, particularly short-chain versions like phenylacetic acid and 3-phenylpropanoic acid, is well-documented in various natural sources, including plants and mammalian secretions. gerli.comwikipedia.org Longer-chain ω-phenylalkanoic acids have also been discovered in plant seeds and certain bacteria. wikipedia.org Although there is no specific evidence of this compound as a natural product, its structural motifs are present in nature. For example, phenyllactic acid, a related phenolic acid, is found in Chinese pickles. nih.gov
From a synthetic perspective, the structure of this compound presents interesting challenges and opportunities. The synthesis of phenylalkanoic acid derivatives has been explored, often involving multi-step processes. google.comnih.gov The preparation of this specific molecule would likely require strategic protection of the hydroxyl and carboxyl groups and careful selection of reactions to assemble the phenyl and hexanoic acid moieties.
Overview of Current Research Landscape and Gaps in Understanding
A thorough review of the scientific literature reveals a significant gap in the understanding of this compound. Its properties, potential biological activities, and natural occurrence remain largely unexplored. While the compound is commercially available from some chemical suppliers, indicating its use in some, likely proprietary, research or as a building block, there are no peer-reviewed studies detailing its biological effects or synthetic routes. This lack of information highlights an opportunity for future research to characterize this enigmatic molecule and explore its potential applications in chemical biology and medicinal chemistry.
Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 100257-13-4 | bldpharm.comsigmaaldrich.com |
| Molecular Formula | C12H16O3 | bldpharm.com |
| Molecular Weight | 208.25 g/mol | bldpharm.com |
Structure
3D Structure
Properties
CAS No. |
100257-13-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
6-(2-hydroxyphenyl)hexanoic acid |
InChI |
InChI=1S/C12H16O3/c13-11-8-5-4-7-10(11)6-2-1-3-9-12(14)15/h4-5,7-8,13H,1-3,6,9H2,(H,14,15) |
InChI Key |
SMYWKSLAJMPFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCC(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 2 Hydroxyphenyl Hexanoic Acid and Its Analogs
Chemo- and Regioselective Synthetic Strategies
The selective synthesis of 6-(2-hydroxyphenyl)hexanoic acid requires precise control over chemical reactivity (chemoselectivity) and positioning of functional groups (regioselectivity), particularly concerning the substitution on the phenolic ring.
Direct Functionalization Approaches
Direct functionalization methods aim to construct the target molecule by forming the bond between the phenol (B47542) and the hexanoic acid chain in a single key step. One of the most prominent strategies is the Friedel-Crafts acylation. This can be achieved by reacting phenol with a derivative of adipic acid, such as adipic anhydride (B1165640) or 6-chloro-6-oxohexanoic acid, in the presence of a Lewis acid catalyst. The hydroxyl group of the phenol is strongly activating and directs electrophilic substitution primarily to the ortho and para positions. Achieving high ortho-selectivity can be challenging due to steric hindrance and the thermodynamic preference for the para product.
Following the acylation, a Clemmensen or Wolff-Kishner reduction is employed to reduce the resulting ketone to the methylene (B1212753) group of the hexanoic acid chain.
Another direct approach involves the ortho-alkylation of phenols. rsc.org This can be catalyzed by transition metals like ruthenium, which can facilitate the coupling of phenols with alcohols or alkenes. rsc.org For the synthesis of this compound, a potential route involves the reaction of phenol with a 6-hexenoic acid derivative, although controlling the regioselectivity remains a significant hurdle.
| Direct Functionalization Method | Key Reagents | Typical Catalyst | Primary Challenge |
|---|---|---|---|
| Friedel-Crafts Acylation followed by Reduction | Phenol, Adipic Anhydride/Adipoyl Chloride | AlCl₃, FeCl₃, H₃PO₄ | Controlling ortho vs. para regioselectivity |
| Direct ortho-Alkylation | Phenol, 6-Hexenoic Acid derivative | Ruthenium or Rhodium complexes | Achieving high regioselectivity and preventing side reactions |
| Cross-Dehydrogenative Coupling | Phenol, Hexanoic Acid derivative | Transition-metal catalyst (e.g., Cu, Pd), Oxidant | Harsh reaction conditions and catalyst stability |
Multi-step Linear and Convergent Syntheses
Multi-step syntheses provide greater control and are often necessary to achieve the desired isomer. google.com
A linear synthesis might begin with a pre-functionalized phenol, such as 2-bromophenol (B46759). The hydroxyl group is typically protected (e.g., as a methyl or benzyl (B1604629) ether) to prevent interference in subsequent steps. The protected 2-bromophenol can then undergo a metal-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling, with an organometallic reagent containing the six-carbon chain. For instance, coupling with a boronic ester of hex-5-enoate followed by hydrogenation and deprotection would yield the target acid.
| Strategy | Starting Materials Example | Key Reaction | Advantages |
|---|---|---|---|
| Linear Synthesis | 2-Bromophenol, Hex-5-enoic acid derivative | Suzuki or Stille Cross-Coupling | Straightforward planning, well-established reactions |
| Convergent Synthesis | Protected 2-lithiated phenol, 6-bromohexanoate | Nucleophilic Substitution/Coupling | Higher overall efficiency, flexibility in fragment modification |
Asymmetric Synthesis and Stereochemical Control
When the hexanoic acid chain bears substituents or when the carbon atom attached to the phenyl ring becomes a stereocenter, asymmetric synthesis is required to control the stereochemical outcome.
Enantioselective Reaction Design
To produce an enantiomerically pure form of a this compound analog, where the C6 carbon is chiral, asymmetric methods are essential. A key strategy is the asymmetric hydrogenation of a prochiral precursor. For example, a related synthesis of (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid utilized an asymmetric hydrogenation of a hindered acrylic acid intermediate. researchgate.net This reaction was catalyzed by a Rhodium-JOSIPHOS complex, achieving high enantiomeric excess (up to 93% ee). researchgate.net This approach could be adapted for the synthesis of chiral this compound by preparing the corresponding α,β-unsaturated acid precursor and employing a suitable chiral catalyst system.
Other modern approaches include nickel-catalyzed domino reactions that can convert terminal alkynes into α-chiral carboxylic acids with high enantioselectivity. cancer.govnih.govresearchgate.net
| Enantioselective Method | Precursor Type | Catalyst System Example | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Hydrogenation | α,β-Unsaturated carboxylic acid | Rh-JOSIPHOS | Up to 93% researchgate.net |
| Nickel-Catalyzed Hydrocarboxylation | Terminal Alkyne | Nickel/Chiral Phosphine Ligand (e.g., BenzP*) | >90% cancer.govnih.gov |
| Asymmetric Aldol (B89426) Reaction | Glycinate Schiff base and aldehyde | Chiral Quaternary Ammonium Salt | Excellent stereocontrol reported acs.org |
Diastereoselective Control in Intermediate Formation
In syntheses where multiple stereocenters are formed, controlling the relative stereochemistry (diastereoselectivity) is crucial. Aldol reactions are powerful tools for C-C bond formation and can establish two new stereocenters simultaneously. nih.gov A hypothetical route to a substituted analog of this compound could involve an aldol reaction between an enolate derived from a ketone and an aldehyde containing the protected 2-hydroxyphenyl group.
The stereochemical outcome of the aldol reaction can be predicted and controlled using models like the Zimmerman-Traxler transition state model. youtube.com The geometry of the enolate (Z or E) dictates the relative stereochemistry of the product. For instance, Z-enolates typically lead to syn-aldol products, while E-enolates favor anti-aldol products. youtube.comyoutube.com The choice of metal counterion and ligands is critical; boron enolates often provide high levels of stereocontrol. youtube.com
| Enolate Type | Favored Transition State | Predominant Diastereomer | Controlling Factor |
|---|---|---|---|
| Z-Enolate (e.g., from c-Hex₂BCl) | Chair-like, equatorial substituents | Syn | Steric bulk on enolate and aldehyde youtube.com |
| E-Enolate (e.g., from bulky base/ligand) | Chair-like, one axial substituent | Anti | Steric interactions in the transition state youtube.comyoutube.com |
| Titanium "ate" Enolates | Varies with conditions | Can be switched between Syn and Anti | Lewis acidity and coordination of Ti(IV) nih.gov |
Precursor and Intermediate Utility in Complex Molecule Synthesis
The structure of this compound, featuring a nucleophilic phenol, a modifiable aromatic ring, a flexible six-carbon spacer, and a versatile carboxylic acid handle, makes it a valuable building block for more complex molecular architectures.
The flexible hexanoic acid chain is analogous to 6-aminohexanoic acid, a common linker molecule used to connect different molecular fragments without imposing significant conformational constraints. nih.gov This flexibility is crucial in the design of molecules intended to span large binding pockets in proteins or to facilitate intramolecular reactions in macrocyclization.
The bifunctional nature of the molecule allows for orthogonal derivatization. The carboxylic acid can be readily converted into esters, amides, or other functional groups, while the phenol provides a site for etherification, esterification, or further electrophilic substitution on the ring. This dual functionality is highly advantageous in the synthesis of macrocyclic compounds, such as macrolactones or macrolactams, where the hexanoic acid chain can form part of a large ring structure. The synthesis of complex macrolactam antibiotics like the fluvirucins demonstrates the utility of long-chain functionalized acids as key precursors. nih.gov
Role in Natural Product Total Synthesis
The this compound scaffold, characterized by a hydroxylated aromatic ring linked to a six-carbon carboxylic acid chain, represents a key structural motif found in a number of biologically active natural products. While direct total syntheses employing this compound as a starting material are not extensively documented in publicly available research, the synthesis of structurally similar natural products provides valuable insights into its potential role as a crucial building block.
One notable example is the stereoselective total synthesis of (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one, a potent natural antifungal compound. nih.gov This synthesis, while not featuring the phenolic hydroxyl group, highlights the importance of the C6-phenylalkyl chain in constructing the final complex molecule. Key steps in this synthesis included a diastereoselective iodine-induced electrophilic cyclization, epoxide ring opening with a vinyl Grignard reagent, and a ring-closing metathesis. nih.gov The strategic incorporation of a phenyl-containing side chain underscores the potential for using pre-functionalized building blocks like this compound to streamline the synthesis of such intricate natural products.
Furthermore, the general strategies employed in the total synthesis of other complex natural products often rely on the convergent assembly of key fragments. wiley.commiamioh.edursc.org In this context, a molecule like this compound, with its distinct functionalities—a nucleophilic aromatic ring, a carboxylic acid handle for further elaboration, and a flexible alkyl chain—presents itself as a versatile synthon. Its structure allows for a variety of chemical transformations, making it a potentially valuable component in the strategic disconnection approach to complex target molecules.
Application in Pharmaceutical Intermediate Preparation
The structural motif of a hydroxylated phenyl ring connected to a lipophilic alkyl chain is a common feature in many pharmaceutically active compounds. Although direct evidence of this compound as a key intermediate in the synthesis of commercial drugs is limited in the available literature, the synthesis of various bioactive molecules with similar structural features points to its potential in medicinal chemistry.
For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their promising antimicrobial and anticancer activities. nih.gov While the core structure differs, the presence of the 2-hydroxyphenyl group is crucial for the observed biological activity. This suggests that the 2-hydroxyphenyl moiety, as present in this compound, can be a key pharmacophore.
Moreover, the broader class of hexanoic acid derivatives has been explored for various medicinal applications. These derivatives are often synthesized to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. scientificupdate.com The synthesis of these complex molecules often involves multiple steps where a pre-formed hexanoic acid derivative could serve as a valuable starting material. scientificupdate.com The carboxylic acid functionality in these molecules is particularly important, as it is present in roughly 25% of all commercialized pharmaceuticals, often contributing to the molecule's solubility and ability to interact with biological targets. wiley-vch.de
The synthesis of naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), involves the preparation of 2-(6-methoxy-2-naphthyl)propionic acid. nih.gov Although structurally different, the synthetic strategies employed to create such arylalkanoic acids could be adapted for the synthesis of this compound and its analogs for potential therapeutic applications.
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for this compound and its analogs is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. Key considerations include maximizing atom economy, using sustainable reagents, selecting environmentally benign solvents, and minimizing waste generation.
Atom Economy and Sustainable Reagents
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netconicet.gov.ar Reactions with high atom economy are inherently more sustainable as they generate less waste. For the synthesis of phenolic compounds, traditional methods often suffer from low atom economy. However, modern synthetic strategies are being developed to address this issue.
The "Cumene route" for phenol synthesis is a classic example of a high atom economy process where the by-product, acetone, is also a valuable chemical. researchgate.net This principle can be applied to the design of synthetic routes for this compound. For instance, catalytic methods that directly couple a phenol with a C6 carboxylic acid precursor would be highly atom-economical.
The use of biocatalysts, such as enzymes, represents a significant advancement in sustainable synthesis. nih.govnih.govresearchgate.netnih.gov Enzymes operate under mild conditions (temperature and pH) and often exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing by-product formation. nih.gov For example, biocatalytic approaches are being explored for the synthesis of various hexanoic acid derivatives, which could be adapted for the production of this compound. nih.gov
Below is a hypothetical comparison of two synthetic approaches to a 6-arylhexanoic acid derivative, highlighting the difference in atom economy.
| Synthetic Route | Reactants | Desired Product | By-products | Atom Economy (%) |
| Classical Friedel-Crafts Acylation followed by Reduction | Phenol, Hexanoyl Chloride, AlCl₃, Reducing Agent | 6-Phenylhexanoic Acid | AlCl₃ hydrate, HCl, Oxidized reducing agent | Low |
| Direct Catalytic Alkylation | Phenol, Hex-5-enoic acid, Catalyst | 6-Phenylhexanoic Acid | Minimal (ideally only water if starting from a diol) | High |
This table presents a simplified, hypothetical comparison to illustrate the concept of atom economy.
Solvent Selection and Waste Minimization
The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation. rsc.org Green chemistry encourages the use of safer, more environmentally benign solvents, or ideally, solvent-free conditions. nih.gov
For the synthesis and extraction of phenolic compounds, the polarity of the solvent plays a crucial role in efficiency. nih.govmdpi.com Methanol and ethyl acetate (B1210297) have been shown to be effective solvents for extracting phenolic compounds from various sources. nih.gov However, there is a growing interest in using "green solvents" such as water, supercritical fluids, and ionic liquids to reduce the environmental footprint. conicet.gov.ar The development of natural deep eutectic solvents (NADES) also offers a promising, environmentally friendly alternative for the extraction and processing of phenolic compounds. conicet.gov.ar
Waste minimization is another cornerstone of green chemistry. The E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, is a common metric used to assess the environmental impact of a process. researchgate.net Pharmaceutical manufacturing, for example, has historically had very high E-factors. researchgate.net By designing syntheses with high atom economy and recyclable catalysts, and by minimizing the use of auxiliary substances like solvents and separation agents, the E-factor can be significantly reduced.
The following table provides a general overview of E-factors across different chemical industry sectors, illustrating the scale of waste generation.
| Industry Sector | Approximate E-Factor |
| Oil Refining | < 0.1 |
| Bulk Chemicals | <1 - 5 |
| Fine Chemicals | 5 - 50 |
| Pharmaceuticals | 25 - >100 |
Data adapted from reference researchgate.net.
By embracing green chemistry principles, the synthesis of this compound and its analogs can be achieved not only with high efficiency but also with minimal environmental impact, paving the way for their sustainable application in various scientific and industrial domains.
Elucidation of Biological Activities and Underlying Mechanisms
Enzyme Modulation Studies
Investigation of Enzyme Inhibition Profiles (e.g., HDAC, Aldose Reductase, Cytochrome P450 Isozymes)
No data are available on the inhibitory effects of 6-(2-hydroxyphenyl)hexanoic acid on enzymes such as histone deacetylases (HDACs), aldose reductase, or cytochrome P450 isozymes.
Enzyme Activation Mechanisms (e.g., Glucokinase)
There is no published information regarding the potential of this compound to act as an activator for enzymes like glucokinase.
Specificity and Selectivity in Enzyme-Ligand Interactions
Without inhibition or activation data, the specificity and selectivity of this compound in enzyme-ligand interactions remain uncharacterized.
Receptor and Protein Interaction Analysis
Ligand Binding Studies and Affinities
No studies have been published that investigate the binding of this compound to any biological receptors or proteins, and therefore, no affinity data (such as Kd or IC50 values) are available.
Characterization of Allosteric Modulation
There is no evidence to suggest that this compound functions as an allosteric modulator of any known receptor or protein.
Structural Basis of Protein-Ligand Recognition
The interaction between a ligand like this compound and a protein is fundamental to its biological activity. While specific studies on the protein-ligand recognition of this compound are not extensively detailed in the provided results, broader principles can be inferred from related compounds. For instance, the binding of various agonists to hydroxycarboxylic acid receptors (HCARs) occurs within a deep pocket. nih.gov The specificity of this binding is determined by the residues lining this pocket, which are not conserved across different HCAR subtypes. nih.gov Furthermore, the interaction is often stabilized by a distinct hairpin loop at the N-terminus and the second extracellular loop (ECL2) of the receptor, which completely enclose the ligand. nih.gov This agonist binding induces conformational changes that are propagated to the G-protein-coupling interface, initiating a signaling cascade. nih.gov Understanding these structural details is crucial for designing specific ligands for therapeutic purposes. nih.gov
Antimicrobial Research Perspectives
Research into the antimicrobial properties of hexanoic acid derivatives is uncovering their potential to combat various pathogens.
Antifungal Activities Against Select Pathogens
Studies have demonstrated the antifungal potential of various hexanoic acid derivatives and related compounds. For example, 6-hydroxycinnolines have shown more potent antifungal activity against Candida species compared to other related compounds. nih.gov Similarly, certain amiloride (B1667095) and hexamethylene amiloride (HMA) analogs with substitutions at the 6-position have exhibited significant antifungal effects. frontiersin.orgescholarship.org A series of 6-(2-benzofuran)amiloride and HMA analogs showed up to a 16-fold increase in activity against Cryptococcus neoformans. frontiersin.orgescholarship.orgfrontiersin.org These compounds also demonstrated broad-spectrum activity against other pathogenic fungi, including multidrug-resistant clinical isolates. frontiersin.orgescholarship.orgfrontiersin.org
Interactive Table: Antifungal Activity of Selected Compounds
| Compound/Extract | Pathogen(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 6-Hydroxycinnolines | Candida species, Aspergillus species | More potent against Candida species. | nih.gov |
| 6-(2-benzofuran)amiloride and HMA analogs | Cryptococcus neoformans, other pathogenic fungi | Up to 16-fold increased activity against C. neoformans; broad-spectrum activity. | frontiersin.orgescholarship.orgfrontiersin.org |
Antibacterial Effects on Microbial Strains
The antibacterial properties of hexanoic acid derivatives are also under investigation. For instance, 2-hydroxyisocaproic acid, a related compound, has demonstrated broad-spectrum antibacterial activity against obligate anaerobic bacteria associated with periodontal disease, such as Porphyromonas gingivalis and Fusobacterium nucleatum. nih.govnih.gov All tested strains were susceptible at a concentration of ≥160 mg/mL. nih.gov Another study showed that 1-hexanol (B41254) vapor exhibited antibacterial effects against Gram-negative bacteria. mdpi.com
Mechanisms of Microbial Growth Inhibition and Cell Component Alteration
The mechanisms by which these compounds inhibit microbial growth are multifaceted. One proposed mechanism for organic acids is the lowering of cytoplasmic pH and induction of osmotic stress in bacterial cells. mdpi.com The toxicity of the organic acid anions themselves also contributes to the inhibitory effect. mdpi.com For some plant-derived compounds, the antimicrobial action is attributed to the synergistic effect of multiple bioactive components, including polyphenols like anthocyanins, flavanols, and flavonols. mdpi.com
Anti-inflammatory Response Pathways
Phenolic compounds, including derivatives of hydroxybenzoic and hydroxycinnamic acids, are known for their anti-inflammatory properties. mdpi.com They are believed to exert these effects through various molecular pathways. mdpi.com
Modulation of Inflammatory Mediators and Signaling Cascades
A key mechanism of anti-inflammatory action involves the modulation of signaling pathways like the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.commdpi.com These pathways are crucial in the inflammatory response. nih.gov For example, some polyphenolic extracts have been shown to inhibit NF-κB activity and the activation of MAPK family members like Erk1/2, JNK, and p38. nih.govnih.gov This inhibition, in turn, can lead to a decrease in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like interleukin-8 (IL-8). nih.govnih.gov For instance, a compound isolated from Juglans mandshurica inhibited the phosphorylation of IκB, p105, and p65, and the nuclear translocation of p65 in LPS-stimulated cells, effectively blocking the NF-κB signaling pathway. nih.gov Similarly, resveratrol, a well-known polyphenol, has been shown to suppress the generation of NO and down-regulate the expression of inducible nitric oxide synthase (iNOS) and IL-6. mdpi.com
Interactive Table: Modulation of Inflammatory Pathways
| Compound/Extract | Pathway/Mediator | Effect | Reference(s) |
|---|---|---|---|
| Polyphenolic extracts (sugar cane, oak, pomegranate) | NF-κB activity | Inhibition | nih.gov |
| Pomegranate extract | Erk1/2 activation | Slight inhibition | nih.gov |
| Oak and pomegranate extracts | NO synthesis, IL-8 secretion | Decrease | nih.gov |
| Pomegranate and cocoa extracts | PGE2 synthesis | Decrease | nih.gov |
| HHMP (from Juglans mandshurica) | NF-κB and MAPK signaling | Inhibition of phosphorylation | nih.gov |
Cellular and Molecular Targets in Inflammatory Processes
A comprehensive review of scientific literature and research databases did not yield specific studies detailing the cellular and molecular targets of this compound in inflammatory processes.
Research in this area would typically investigate the compound's ability to modulate key inflammatory pathways. This could include examining its interaction with pro-inflammatory enzymes, such as cyclooxygenases (COX-1 and COX-2), and its effect on the expression or activity of transcription factors like nuclear factor-kappa B (NF-κB), which is a central regulator of the inflammatory response. Studies would also assess the compound's impact on the production of inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins. However, no such data are currently available for this compound.
Antioxidant Mechanisms and Radical Scavenging
While the phenolic hydroxyl group within the structure of this compound suggests potential antioxidant activity, a thorough search of existing scientific literature found no specific research dedicated to its antioxidant mechanisms or radical scavenging properties.
In Vitro Antioxidant Capacity Assays (e.g., ABTS, FRAP, CUPRAC)
There are no available research findings or published data from in vitro antioxidant capacity assays for this compound.
Such studies would typically involve a series of standardized tests to measure the compound's ability to neutralize free radicals and reduce oxidants. Common assays include:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This would measure the ability of the compound to scavenge the ABTS radical cation.
FRAP (Ferric Reducing Antioxidant Power) Assay: This would determine the compound's capacity to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This test would evaluate the compound's ability to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).
The results of these assays are typically quantified and compared to a standard antioxidant like Trolox. The table below is an example of how such data would be presented, though it remains unpopulated due to the absence of specific research on this compound.
Table 1: In Vitro Antioxidant Capacity of this compound (Illustrative)
| Assay | Result (e.g., TEAC Value) |
|---|---|
| ABTS | Data not available |
| FRAP | Data not available |
TEAC: Trolox Equivalent Antioxidant Capacity
Cellular Antioxidant Defense System Interactions
No studies have been published investigating the interactions between this compound and cellular antioxidant defense systems.
Research in this field would explore whether the compound can influence endogenous antioxidant mechanisms within cells. This includes assessing its effects on the activity and expression of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Furthermore, investigations would typically examine if the compound can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical signaling pathway that regulates the expression of numerous antioxidant and detoxification genes. Without experimental data, it is not possible to determine if this compound possesses these capabilities.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Cyclooxygenase (COX) |
| Ferric Iron (Fe³⁺) |
| Ferrous Iron (Fe²⁺) |
| Cupric Ion (Cu²⁺) |
| Cuprous Ion (Cu¹⁺) |
| Trolox |
| Superoxide Dismutase (SOD) |
| Catalase (CAT) |
Metabolic and Biosynthetic Pathways of 6 2 Hydroxyphenyl Hexanoic Acid
Endogenous Metabolic Roles and Pathways
While direct evidence for the endogenous presence and metabolic role of 6-(2-hydroxyphenyl)hexanoic acid in mammals is scarce, its structural similarity to other known metabolites suggests potential points of intersection with established metabolic pathways.
Integration into Fatty Acid Metabolism
The hexanoic acid portion of the molecule suggests a likely interaction with fatty acid metabolism. Fatty acids are a major source of energy and cellular building blocks. Their breakdown for energy production primarily occurs through the beta-oxidation pathway. It is plausible that this compound, once activated to its coenzyme A (CoA) derivative, could undergo a similar degradation process. This would involve the sequential removal of two-carbon units from the carboxylic acid end of the hexanoic acid chain.
However, the presence of the 2-hydroxyphenyl group at the opposite end of the chain introduces a structural complexity that could influence this process. The degradation of some phenyl-substituted fatty acids is known to proceed via beta-oxidation of the alkyl side chain. nih.gov
Intermediacy in Broader Biochemical Transformations
The hydroxyphenyl group points towards a potential link with the metabolism of aromatic compounds. In humans and other mammals, the breakdown of aromatic amino acids like phenylalanine and tyrosine generates various phenolic compounds. It is conceivable that this compound could be a minor or transient intermediate in the complex network of aromatic compound metabolism. The liver is the primary site for the metabolism of such xenobiotics and endogenous aromatic molecules, involving enzymes that can hydroxylate aromatic rings and modify side chains. frontiersin.org
Microbial Biotransformation and Production
Microorganisms possess a vast and diverse array of enzymes capable of metabolizing a wide range of organic compounds, including aromatic fatty acids.
Identification of Microbial Species and Strains Involved
While no specific microbial strains have been identified to metabolize this compound, bacteria from the genus Pseudomonas are well-known for their ability to degrade a variety of aromatic compounds and fatty acids. For instance, Pseudomonas species can metabolize phenylacetic acid, a related aromatic acid. nih.gov Furthermore, gut microbiota are known to perform aromatic ring hydroxylation. acs.org It is therefore plausible that soil and gut bacteria could be capable of transforming this compound.
Enzymatic Activities in Degradation and Conversion
The microbial degradation of this compound would likely involve two key enzymatic processes: degradation of the hexanoic acid chain and modification or cleavage of the aromatic ring.
The hexanoic acid chain is susceptible to beta-oxidation , a pathway common in many bacteria for fatty acid degradation. nih.gov This process would shorten the chain by two carbons in each cycle.
The 2-hydroxyphenyl group could be targeted by aromatic ring-hydroxylating dioxygenases . wikipedia.org These enzymes introduce additional hydroxyl groups onto the aromatic ring, which can destabilize it and lead to ring cleavage. nih.govconicet.gov.ar The initial hydroxyl group may direct further enzymatic modifications.
Production of Related Metabolites and Derivatives
The microbial metabolism of this compound could lead to the formation of several related metabolites. Beta-oxidation of the hexanoic acid chain would produce shorter-chain phenylalkanoic acids. For example, a single round of beta-oxidation would yield 4-(2-hydroxyphenyl)butanoic acid.
Further hydroxylation of the aromatic ring could lead to di- or tri-hydroxylated phenyl derivatives. Subsequent ring cleavage would result in the formation of aliphatic dicarboxylic acids that can then enter central metabolic pathways like the citric acid cycle.
Below is a table summarizing potential microbial biotransformation products:
| Starting Compound | Potential Metabolic Process | Potential Product(s) |
| This compound | Beta-oxidation | 4-(2-hydroxyphenyl)butanoic acid, 2-(2-hydroxyphenyl)acetic acid |
| This compound | Aromatic ring hydroxylation | 6-(dihydroxy-phenyl)hexanoic acid isomers |
| 6-(dihydroxy-phenyl)hexanoic acid | Aromatic ring cleavage | Aliphatic dicarboxylic acids |
Engineered Biosynthetic Pathways in Microorganisms
The creation of microbial cell factories for the production of non-natural specialty chemicals like this compound involves the design and implementation of novel biosynthetic pathways. nih.govberkeley.edu This is typically achieved by combining enzymes from different organisms and engineering them for new functions within a robust microbial host such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.orglbl.gov The general strategy would involve the construction of a pathway that converts a central metabolite into the target molecule.
A plausible biosynthetic route could start from chorismate, a key intermediate in the shikimate pathway, which is the natural route for the biosynthesis of aromatic amino acids in microorganisms. frontiersin.orgnih.gov The pathway could be engineered to produce 2-hydroxyphenylacetic acid, which would then undergo a chain extension to yield this compound. This would necessitate the introduction of heterologous enzymes capable of catalyzing each step of this artificial pathway.
Genetic Engineering Strategies for Enhanced Production
To enhance the production of this compound, several genetic engineering strategies can be employed to optimize the metabolic flux towards the target compound. These strategies aim to increase the precursor supply, upregulate the expression of pathway enzymes, and eliminate competing metabolic pathways.
One key strategy is the use of strong, inducible promoters to control the expression of the biosynthetic genes. This allows for a separation between the growth phase and the production phase, which can reduce the metabolic burden on the host organism. unl.edu Furthermore, modern gene editing tools like CRISPR-AID (CRISPR-based Activation, Interference, and Deletion) can be utilized for the rapid and simultaneous modification of multiple gene targets within the host's genome. thechemicalengineer.com This enables the fine-tuning of gene expression to overcome metabolic bottlenecks and improve product yields. thechemicalengineer.com
Pathway modularization is another advanced strategy where the biosynthetic pathway is divided into distinct modules. researchgate.net This approach can help to balance the expression of different pathway segments and prevent the accumulation of toxic intermediates. researchgate.net For instance, the pathway for this compound could be divided into a module for the synthesis of the aromatic precursor and a second module for the subsequent chain elongation.
Below is a table summarizing potential genetic engineering strategies for enhancing the production of this compound.
| Strategy | Description | Potential Target Genes/Pathways |
| Precursor Supply Enhancement | Overexpression of genes in the shikimate pathway to increase the availability of chorismate. | aroG, aroB, aroD (genes of the shikimate pathway) |
| Pathway Upregulation | Use of strong promoters and ribosome binding sites for the genes in the engineered pathway. | Genes encoding the novel hydroxylase and chain elongation enzymes. |
| Elimination of Competing Pathways | Deletion of genes that divert precursors away from the target pathway. | Genes involved in the biosynthesis of aromatic amino acids (e.g., pheA, tyrA). |
| CRISPR-mediated Regulation | Simultaneous activation and repression of multiple genes to optimize metabolic flux. | A combination of genes in the central metabolism and the biosynthetic pathway. |
| Pathway Modularization | Dividing the biosynthetic pathway into functional modules for balanced expression. | Separation of the aromatic ring synthesis module from the side-chain elongation module. |
Optimization of Fermentation Processes and Bioreactor Design
The successful production of this compound at an industrial scale is highly dependent on the optimization of fermentation conditions and the design of the bioreactor. High-cell-density fermentation is a common goal as it can lead to higher product titers. nih.gov
Fed-batch fermentation is a widely used strategy for achieving high cell densities and maximizing recombinant protein and chemical production. unl.eduresearchgate.net This technique involves the controlled feeding of a limiting nutrient, such as the carbon source (e.g., glucose or glycerol), to the culture. nih.gov This prevents the accumulation of inhibitory byproducts and maintains optimal conditions for cell growth and product formation. researchgate.net The fermentation process is often divided into an initial batch phase for biomass accumulation, followed by a fed-batch phase for production. unl.edunih.gov
The choice of the microbial host also influences fermentation strategies. For example, the methylotrophic yeast Pichia pastoris is known for its ability to grow to very high cell densities and has strongly inducible promoters, making it an attractive host for recombinant protein and chemical production. unl.edunih.gov
The table below outlines key parameters for the optimization of fermentation processes.
| Parameter | Description | Optimization Strategy |
| Carbon Source | The primary source of carbon and energy for the microorganisms. | Selection of an optimal carbon source (e.g., glucose, glycerol) and implementation of a fed-batch feeding strategy to avoid overflow metabolism. nih.gov |
| pH | The acidity or alkalinity of the fermentation medium. | Maintained at an optimal level for enzyme activity and cell viability using automated acid/base addition. |
| Temperature | The cultivation temperature. | Optimized for the specific microbial host and the stability of the expressed enzymes. |
| Dissolved Oxygen (DO) | The concentration of oxygen dissolved in the fermentation broth. | Controlled through aeration and agitation rates to ensure sufficient oxygen for aerobic respiration and enzymatic reactions. |
| Inducer Concentration | The concentration of the chemical used to induce gene expression. | Optimized to achieve maximum product formation without causing excessive metabolic burden. researchgate.net |
Characterization of Novel Biosynthetic Enzymes
The construction of a successful biosynthetic pathway for this compound relies on the identification and characterization of novel enzymes with the desired catalytic activities. A crucial enzymatic step would be the hydroxylation of a precursor molecule to introduce the hydroxyl group at the ortho position of the phenyl ring.
Various classes of enzymes are known to catalyze the hydroxylation of aromatic compounds, including cytochrome P450 monooxygenases (P450s), flavin-dependent monooxygenases, and dioxygenases. nih.govresearchgate.netnih.gov These enzymes are often sourced from bacteria and fungi that have evolved to degrade aromatic compounds. mdpi.com For example, unspecific peroxygenases (UPOs) from fungi have shown promise in catalyzing the hydroxylation of substituted benzenes. rsc.org
Once a potential enzyme is identified through genomic screening or literature review, its gene is cloned and expressed in a suitable host like E. coli. The recombinant enzyme is then purified and characterized to determine its substrate specificity, kinetic parameters (Km and kcat), optimal pH, and temperature. nih.gov This detailed characterization is essential for selecting the most efficient enzyme for the biosynthetic pathway and for subsequent protein engineering efforts to improve its activity or alter its substrate scope. oup.com
The following table summarizes different classes of enzymes that could be explored for the biosynthesis of this compound.
| Enzyme Class | Catalytic Function | Potential Application in Biosynthesis | Source Organisms |
| Cytochrome P450 Monooxygenases | Hydroxylation of a wide range of aromatic and aliphatic compounds. rsc.org | Introduction of the hydroxyl group onto the phenyl ring. | Bacteria (e.g., Bacillus megaterium), Fungi |
| Flavin-dependent Monooxygenases | Aromatic hydroxylation, often with high regioselectivity. nih.gov | Specific ortho-hydroxylation of the aromatic precursor. | Bacteria (e.g., Pseudomonas sp.) |
| Dioxygenases | Incorporation of both atoms of molecular oxygen into the substrate. oup.com | Ring hydroxylation or cleavage, depending on the specific enzyme. | Bacteria (e.g., Pseudomonas sp.) |
| Unspecific Peroxygenases (UPOs) | H2O2-dependent hydroxylation of various aromatic compounds. rsc.org | Aromatic hydroxylation of substituted benzenes. | Fungi (e.g., Aspergillus brasiliensis) |
| Acyl-CoA Ligases/Synthases | Activation of carboxylic acids to their corresponding CoA thioesters. | Preparation of the precursor for chain elongation. | Various bacteria and eukaryotes |
| Polyketide Synthases (PKS) | Iterative condensation of malonyl-CoA units to build a carbon chain. | Elongation of the side chain of the aromatic precursor. | Bacteria, Fungi |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Pharmacophore Features
A pharmacophore model for 6-(2-hydroxyphenyl)hexanoic acid would hypothetically consist of a hydrogen bond donor (the phenolic hydroxyl group), a hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid), a negatively ionizable feature (the carboxylic acid), and a hydrophobic region (the hexyl chain and the phenyl ring).
Identification of Key Functional Groups for Biological Activity
The biological activity of this compound is predicated on two principal functional groups: the phenolic hydroxyl group and the terminal carboxylic acid. The hydroxyl group attached to the aromatic ring can act as a hydrogen bond donor, a crucial interaction for binding to the active sites of enzymes and receptors. nih.gov Furthermore, phenolic compounds are known for their antioxidant properties, which are often attributed to the hydrogen-donating ability of the hydroxyl group to neutralize free radicals. researchgate.net The position of the hydroxyl group at the ortho- position to the alkyl chain is significant, as studies on other phenolic compounds have shown that the substitution pattern on the phenyl ring influences their biological effects. csic.es
The hexanoic acid chain, with its terminal carboxylic acid, provides a lipophilic spacer and a critical polar, ionizable group. The carboxylic acid can participate in hydrogen bonding as an acceptor and can exist as a carboxylate anion under physiological pH, enabling ionic interactions with biological targets. This feature is common in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), where the acidic moiety is often essential for activity.
Spatial Orientation and Conformational Requirements
The flexible nature of the hexanoic acid chain allows this compound to adopt numerous conformations. This conformational flexibility can be both an asset and a liability for biological activity. While it allows the molecule to adapt to the topography of a binding site, a high degree of flexibility can also result in a significant entropic penalty upon binding, potentially reducing affinity. The optimal spatial arrangement would likely involve a specific orientation of the 2-hydroxyphenyl ring relative to the carboxylic acid terminus, dictated by the architecture of the target protein. Computational modeling and conformational analysis would be necessary to predict the low-energy and bioactive conformations of this molecule.
Substituent Effects on Biological Activity
The biological profile of this compound can be modulated by introducing substituents on the aromatic ring or by modifying the hexanoic acid chain.
Impact of Aromatic Ring Substitutions
Substituents on the phenyl ring can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity. For instance, the introduction of electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy (B1213986) groups, can affect the pKa of the phenolic hydroxyl group and its hydrogen bonding capacity. researchgate.net Such substitutions can also impact the molecule's ability to interact with hydrophobic pockets within a binding site.
Table 1: Hypothetical Impact of Aromatic Ring Substitutions on the Antioxidant Activity of this compound Analogs
| Substituent at C5-position | Predicted Change in Antioxidant Activity | Rationale |
| -H (unsubstituted) | Baseline | Reference compound |
| -Cl (Chloro) | Decrease | Electron-withdrawing, may decrease H-donation |
| -OCH₃ (Methoxy) | Increase | Electron-donating, may enhance H-donation |
| -OH (Hydroxy) | Significant Increase | Additional H-donating group, potential for chelation |
Disclaimer: This table is illustrative and based on general principles of SAR in phenolic compounds. Specific experimental data for this compound is not available.
Influence of Hexanoic Acid Chain Modifications
Modifications to the hexanoic acid chain, such as altering its length, introducing unsaturation, or adding branches, can have a profound impact on biological activity. Studies on other phenolic lipids have demonstrated that the length of the alkyl chain can influence properties like antimicrobial and antioxidant activity. nih.govchemrxiv.org An optimal chain length often exists for a specific biological target, balancing lipophilicity and the ability to fit within a binding pocket. nih.gov Introducing double bonds (unsaturation) can rigidify the chain and alter its spatial orientation, which can either enhance or diminish activity depending on the target's requirements.
Table 2: Predicted Influence of Hexanoic Acid Chain Length on the Antibacterial Activity of 2-hydroxyphenylalkanoic Acids
| Alkyl Chain Length | Predicted Antibacterial Activity (MIC) | Rationale |
| Butanoic (C4) | Moderate | Insufficient lipophilicity for optimal membrane interaction |
| Hexanoic (C6) | High | Balanced lipophilicity for membrane disruption |
| Octanoic (C8) | Very High | Increased lipophilicity enhancing membrane interaction |
| Decanoic (C10) | High | Potential for decreased solubility or exceeding optimal lipophilicity |
Disclaimer: This table presents a hypothetical trend based on SAR studies of similar amphiphilic compounds. The specific minimum inhibitory concentration (MIC) values would require experimental determination.
Stereochemical Impact on Activity and Recognition
While this compound itself is not chiral, the introduction of a chiral center, for instance by adding a substituent to the hexanoic acid chain, would result in enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers.
For example, if a methyl group were introduced at the alpha-carbon of the carboxylic acid (creating 2-methyl-6-(2-hydroxyphenyl)hexanoic acid), the resulting (R)- and (S)-enantiomers would likely display different potencies. One enantiomer might fit perfectly into a binding site, while the other might have a weaker interaction or even bind to a different target altogether. The absolute configuration of chiral carboxylic acids can be determined using techniques like NMR spectroscopy with chiral solvating agents. acs.org Therefore, should any analog of this compound be developed as a therapeutic agent, a thorough investigation of its stereochemical properties would be essential.
Enantiomeric and Diastereomeric Activity Profiles
There is currently no publicly available scientific literature or data detailing the enantiomeric and diastereomeric activity profiles of this compound. Research on the differential biological or pharmacological effects of the individual stereoisomers of this compound has not been reported. Therefore, no data tables on binding affinities, efficacy, or potency of its enantiomers or diastereomers can be provided.
Chiral Recognition at Biological Targets
Information regarding the chiral recognition of this compound at specific biological targets is not available in published research. Consequently, there are no studies to draw upon that describe the molecular interactions, such as binding modes or affinities, of the different stereoisomers with any enzymes, receptors, or other biological macromolecules.
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolomics
High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to elucidate its structure.
Fragmentation Pathway Analysis
In HRMS, 6-(2-hydroxyphenyl)hexanoic acid, upon ionization, would be expected to undergo characteristic fragmentation. The molecular ion [M]+• or the protonated molecule [M+H]+ would be observed at a high-resolution m/z, allowing for the determination of its elemental formula (C₁₂H₁₆O₃).
Key predictable fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group of the hexanoic acid chain is a common fragmentation pathway for carboxylic acids. This would result in the loss of the alkyl chain.
McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. For this compound, this would lead to the neutral loss of a butene molecule and the formation of a radical cation.
Benzylic Cleavage: The bond between the phenyl ring and the hexanoic acid chain is a likely site of cleavage, leading to the formation of a stable hydroxyphenyl-containing fragment.
Loss of Water and CO₂: The carboxylic acid and hydroxyl functional groups can readily lose water (H₂O) and carbon dioxide (CO₂) molecules under mass spectrometric conditions.
These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification, even in complex mixtures.
Quantitative Metabolite Profiling
While specific metabolomics studies featuring this compound are not prominent in the literature, its structure suggests potential involvement in pathways related to the metabolism of phenolic compounds and fatty acids. nih.govnih.govfrontiersin.orgmdpi.commdpi.com Quantitative metabolite profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) would enable the precise measurement of its concentration in biological samples. This involves the use of isotopically labeled internal standards to correct for matrix effects and variations in instrument response.
Should this compound be identified as a metabolite, for instance, of a dietary phenolic compound, its quantification could provide insights into the bioavailability and metabolic fate of the parent compound. The development of a targeted quantitative LC-MS/MS method would involve optimizing the detection of specific precursor-to-product ion transitions for this compound, ensuring high sensitivity and selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is essential for confirming the structure of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the 2-hydroxyphenyl group, the methylene (B1212753) protons of the hexanoic acid chain, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the ortho-substitution pattern of the phenyl ring. The aliphatic protons would appear as a series of multiplets, with their chemical shifts influenced by their proximity to the aromatic ring and the carboxylic acid group.
¹³C NMR: The carbon NMR spectrum would display twelve distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be indicative of the substituted phenol (B47542), while the carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.
2D NMR:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the assignment of adjacent protons in the hexanoic acid chain and within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the unambiguous assignment of each carbon atom that bears protons. .
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting the different fragments of the molecule. It would show correlations between protons and carbons that are two or three bonds apart, for instance, confirming the connectivity between the hexanoic acid chain and the phenyl ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' (C-OH) | - | 154.0 |
| 2' (C-CH₂) | - | 128.0 |
| 3' | ~6.8 | 121.0 |
| 4' | ~7.1 | 130.0 |
| 5' | ~6.9 | 115.0 |
| 6' | ~7.2 | 129.0 |
| 1 (CH₂) | ~2.6 | 30.0 |
| 2 (CH₂) | ~1.6 | 29.0 |
| 3 (CH₂) | ~1.4 | 26.0 |
| 4 (CH₂) | ~1.7 | 31.0 |
| 5 (CH₂) | ~2.3 | 34.0 |
| 6 (COOH) | ~12.0 (broad) | 179.0 |
Conformational Analysis in Solution
The flexible hexanoic acid chain allows for multiple conformations in solution. The preferred conformation is influenced by a variety of factors including steric hindrance and potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of protons, which can be used to deduce the predominant conformation of the molecule in solution. The rotational freedom around the bond connecting the phenyl ring and the alkyl chain will also influence the observed chemical shifts and coupling constants.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Interaction Studies
For this compound, key vibrational modes would include:
O-H Stretching: A broad band in the FT-IR spectrum, typically in the region of 3500-3200 cm⁻¹, corresponding to the hydroxyl group of the phenol and the carboxylic acid. The broadness is due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp band in the FT-IR spectrum around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.
C=C Stretching: Aromatic ring stretching vibrations typically appear in the region of 1600-1450 cm⁻¹ in both FT-IR and Raman spectra.
C-O Stretching: The C-O stretching of the phenol and the carboxylic acid will give rise to bands in the fingerprint region of the spectrum (typically 1300-1000 cm⁻¹).
Table 2: Characteristic Vibrational Frequencies for this compound (Based on data from analogous compounds like 2-propylphenol (B147445) and hexanoic acid)
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
| Phenolic O-H | Stretching | 3500-3200 (broad) | FT-IR |
| Carboxylic Acid O-H | Stretching | 3300-2500 (very broad) | FT-IR |
| Aromatic C-H | Stretching | 3100-3000 | FT-IR, Raman |
| Aliphatic C-H | Stretching | 2960-2850 | FT-IR, Raman |
| Carboxylic Acid C=O | Stretching | 1725-1700 | FT-IR |
| Aromatic C=C | Stretching | 1600-1450 | FT-IR, Raman |
| Phenolic C-O | Stretching | 1260-1180 | FT-IR |
These vibrational spectroscopy techniques are not only useful for functional group identification but can also be employed to study intermolecular interactions, such as hydrogen bonding, by observing shifts in the characteristic vibrational frequencies under different conditions.
Identification of Characteristic Vibrational Modes
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups within the this compound molecule. researchgate.net Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to specific vibrational motions like stretching or bending. vscht.czmsu.edu
The structure of this compound contains several key functional groups: a phenolic hydroxyl (-OH) group, a carboxylic acid (-COOH) group, a substituted aromatic ring, and an aliphatic chain. The expected vibrational modes for these groups are summarized in the table below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Phenolic -OH | O-H Stretch | 3600–3200 | Strong, Broad |
| Carboxylic Acid -OH | O-H Stretch | 3300–2500 | Very Broad |
| Aliphatic C-H | C-H Stretch | 3000–2850 | Strong |
| Aromatic C-H | C-H Stretch | 3100–3000 | Medium-Weak |
| Carboxylic Acid C=O | C=O Stretch | 1760–1690 | Strong |
| Aromatic C=C | C=C Ring Stretch | 1600–1450 | Medium-Weak |
| Aliphatic C-H | C-H Bend | 1470–1350 | Medium |
| Carboxylic Acid C-O | C-O Stretch | 1320–1210 | Strong |
| Carboxylic Acid O-H | O-H Bend | 1440-1395 & 950-910 | Medium, Broad |
This table is generated based on typical vibrational frequencies for the respective functional groups. vscht.czorgchemboulder.comlibretexts.org
The O–H stretching vibration of the carboxylic acid is notably broad, often spanning from 2500 to 3300 cm⁻¹, due to strong hydrogen bonding, typically forming dimers in the solid state or in concentrated solutions. orgchemboulder.com This broad absorption often overlaps with the sharper C-H stretching bands. orgchemboulder.com The phenolic O-H stretch appears as a broad, strong band around 3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid is one of the most characteristic and intense bands in the spectrum, appearing between 1760 and 1690 cm⁻¹. orgchemboulder.com The aromatic ring gives rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretches just above 3000 cm⁻¹. vscht.cz
Monitoring Molecular Interactions and Changes
The presence of both a hydrogen bond donor (phenolic and carboxylic -OH) and acceptor (carbonyl C=O) allows this compound to participate in significant intra- and intermolecular hydrogen bonding. ontosight.ai Spectroscopic methods are pivotal in studying these non-covalent interactions.
Temperature-dependent FT-IR spectroscopy, for example, can be used to monitor the strength and extent of hydrogen bonding. researchgate.net As temperature increases, the kinetic energy of the molecules disrupts these bonds. This change is observed in the IR spectrum as a shift in the O-H stretching band to higher wavenumbers (a "blue shift") and a sharpening of the band, indicating a decrease in hydrogen-bonded species and an increase in "free" hydroxyl groups. researchgate.net
Similarly, the C=O stretching frequency is sensitive to its hydrogen-bonding environment. When the carbonyl oxygen acts as a hydrogen bond acceptor, its stretching frequency shifts to a lower wavenumber (a "red shift"). nih.gov Conversely, hydrogen bonding involving the hydroxyl part of the carboxylic acid can induce an upshift in the C=O frequency. nih.gov By analyzing these shifts, researchers can deduce detailed information about the specific hydrogen-bonding patterns, such as the formation of cyclic dimers or chains, and how the molecule interacts with solvents or other biological molecules. researchgate.netnih.gov
Chromatographic Methods for Purification and Quantification
Chromatography is an essential tool for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices. The choice of method depends on the analytical goal, whether it is high-purity isolation or precise concentration measurement.
HPLC, GC, and LC-MS Method Development
Developing a robust and reliable chromatographic method is crucial for the accurate analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing phenolic and carboxylic acids. researchgate.netpensoft.net A typical method involves a C18 stationary phase column, which is nonpolar. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, often acidified with formic acid or trifluoroacetic acid to ensure the carboxylic acid remains in its protonated, less polar form, leading to better retention and peak shape. researchgate.netmdpi.com Detection is commonly performed using a UV detector, set at a wavelength where the phenyl group exhibits strong absorbance. pensoft.net
Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the column. chromforum.org Therefore, derivatization is often required to convert the polar -COOH and -OH groups into more volatile and thermally stable esters or ethers. psu.edu Common derivatizing agents include silylating agents like BSTFA or esterifying agents like diazomethane (B1218177) or an alcohol with an acid catalyst. chromforum.org Once derivatized, the compound can be analyzed on a nonpolar or medium-polarity capillary column with a flame ionization detector (FID) or a mass spectrometer (MS). psu.edu
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique provides high selectivity and sensitivity, combining the separation power of HPLC with the mass-resolving capability of MS. phcog.com For this compound, LC-MS methods typically use conditions similar to HPLC (e.g., C18 column, acetonitrile/water mobile phase with formic acid) to ensure compatibility with the mass spectrometer interface. nih.gov Electrospray ionization (ESI) is a common ionization technique, usually operated in negative ion mode to deprotonate the acidic phenolic and carboxylic groups, forming [M-H]⁻ ions. ecu.edu.au Tandem MS (MS/MS) can be used for structural confirmation and to achieve very low limits of detection. unimi.it
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Derivatization | Typical Detector |
| HPLC | C18 (Reversed-Phase) | Acetonitrile / Water + Formic Acid | Not usually required | UV-Vis |
| GC | Polysiloxane (e.g., DB-5) | Helium or Hydrogen | Often required (e.g., esterification, silylation) | FID, MS |
| LC-MS | C18 (Reversed-Phase) | Acetonitrile / Water + Formic Acid | Sometimes used to enhance ionization | MS, MS/MS |
This table summarizes common starting conditions for method development. researchgate.netpsu.eduunimi.it
Preparative and Analytical Separation Techniques
Chromatographic methods can be adapted for both analytical and preparative purposes.
Analytical Separation: The primary goal of analytical chromatography is quantification. Validated HPLC or LC-MS methods are used to determine the concentration of this compound in a sample. Method validation involves demonstrating linearity (a proportional response to concentration), precision (repeatability), accuracy (closeness to the true value), and establishing the limit of detection (LOD) and limit of quantification (LOQ). researchgate.netmdpi.com This ensures that the analytical results are reliable and reproducible.
Preparative Separation: When a pure sample of this compound is needed for further experiments, analytical HPLC methods can be scaled up to preparative chromatography. sielc.com This involves using columns with a larger diameter and packing material, allowing for the injection of larger sample volumes. The flow rate of the mobile phase is increased proportionally to maintain separation efficiency. mdpi.com Fractions of the eluent are collected, and those containing the pure compound are combined and the solvent is removed, yielding the isolated substance.
Emerging Research Avenues and Future Directions
Discovery of Novel Biological Functions and Therapeutic Potentials
The unique structure of 6-(2-hydroxyphenyl)hexanoic acid, which combines a lipophilic hexanoic acid tail with a reactive hydroxyphenyl head, suggests a potential for interaction with various biological systems. While specific activities are not yet extensively documented, the functional groups present in the molecule are reminiscent of other biologically active compounds, such as certain anti-inflammatory agents and antioxidants. ontosight.ai Future research is expected to focus on delineating its specific biological roles and therapeutic applications.
A primary goal for future research is the identification of specific molecular targets for this compound. The presence of the hydroxyl and carboxyl groups allows for potential hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions, making it a candidate for binding to enzymes or cellular receptors. ontosight.ai Derivatives of hexanoic acid are known to exhibit a range of biological effects, including antimicrobial and anti-inflammatory activities, which are often determined by the specific substitutions on the molecule. ontosight.ai Investigating the interaction of this compound with targets known to bind similar phenolic or fatty acid structures will be a critical step.
Table 1: Potential Biological Targets for Future Investigation
| Target Class | Rationale for Investigation | Potential Therapeutic Area |
|---|---|---|
| Enzymes | The hydroxyphenyl group is a feature of substrates for enzymes like monooxygenases; the carboxyl group can interact with active sites of enzymes such as cyclooxygenases (COX). | Inflammation, Metabolic Disorders |
| Receptors | Fatty acid receptors or nuclear receptors may recognize the hexanoic acid chain, modulating cellular signaling. | Metabolic Syndrome, Inflammation |
| Ion Channels | The compound's amphipathic nature could allow it to modulate the function of membrane-bound ion channels. | Neurological Disorders, Cardiovascular Disease |
| Transcription Factors | Interaction could lead to the modulation of gene expression related to inflammatory or metabolic pathways. | Cancer, Autoimmune Diseases |
Chemoenzymatic Synthesis and Biocatalysis
Modern chemical synthesis increasingly incorporates enzymatic steps to improve efficiency, selectivity, and sustainability. nih.gov The application of biocatalysis to the production of this compound and its derivatives represents a significant area for future development.
Chemoenzymatic strategies combine the strengths of traditional chemical synthesis with the high selectivity of biocatalysts. For a molecule like this compound, enzymes could be used for specific, challenging transformations. Research into the synthesis of related compounds, such as 6-hydroxyhexanoic acid, has demonstrated the power of multi-enzyme cascades. nih.gov For example, a three-enzyme system using an alcohol dehydrogenase, a Baeyer-Villiger monooxygenase (CHMO), and a lipase (B570770) has been successfully employed to produce 6-hydroxyhexanoic acid with high yield. nih.gov Similar strategies could be envisioned for the synthesis or modification of this compound.
Table 2: Potential Enzymatic Transformations in Synthesis
| Enzymatic Step | Enzyme Class | Potential Application in Synthesis |
|---|---|---|
| Selective Hydroxylation | Monooxygenase (e.g., P450s) | Introduction of additional hydroxyl groups on the phenyl ring or alkyl chain to create novel derivatives. |
| Esterification/Hydrolysis | Lipase | Catalyzing the formation or hydrolysis of an ester from the hexanoic acid's carboxyl group for purification or as a prodrug strategy. |
| Oxidation/Reduction | Dehydrogenase | Interconversion of the hydroxyl group on the phenyl ring or a potential secondary alcohol on the chain. |
| Carbon-Carbon Bond Formation | Lyase | Asymmetric synthesis of precursors to the hexanoic acid chain. nih.gov |
The discovery and engineering of new enzymes are paramount to advancing chemoenzymatic synthesis. Techniques such as genome mining and directed evolution can be used to identify or create biocatalysts with tailored substrate specificity and stability. nih.gov For example, bacterial oxygenating biocatalysts have been identified that can hydroxylate a range of phenolic substrates, and these could potentially be engineered to act on precursors of this compound. nih.gov Developing a novel biocatalyst that can directly synthesize the 2-hydroxyphenyl moiety or couple it to the hexanoic acid backbone would be a significant breakthrough.
Computational Chemistry and Molecular Modeling
Computational tools are indispensable in modern chemical and pharmaceutical research for predicting molecular properties and guiding experimental work. mdpi.com Applying these methods to this compound can accelerate the discovery of its functions and the development of its applications.
Molecular modeling techniques, such as Density Functional Theory (DFT) and semi-empirical methods, can be used to determine the most stable three-dimensional structure of the compound and to calculate its electronic properties. mdpi.commdpi.com This information is foundational for understanding its reactivity and potential interactions.
Furthermore, molecular docking simulations can predict how this compound might bind to the active sites of potential protein targets. mdpi.com These in silico studies can help prioritize which biological targets to investigate experimentally, saving significant time and resources. By simulating the interaction between the compound and a library of known protein structures, researchers can generate hypotheses about its mechanism of action and potential therapeutic effects.
Table 3: Applications of Computational Methods
| Computational Technique | Objective | Expected Outcome |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Optimize molecular geometry and calculate electronic properties (e.g., charge distribution, HOMO/LUMO energies). | An accurate 3D model of the molecule and insights into its chemical reactivity. mdpi.com |
| Molecular Docking | Predict binding affinity and conformation of the compound within the active site of a biological target. | A ranked list of potential protein targets and hypotheses for the mechanism of action. mdpi.com |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the compound-protein complex over time in a solvated environment. | Information on the stability of the binding interaction and conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features of related compounds with their biological activity. | Predictive models to guide the design of more potent derivatives of this compound. |
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a molecule like this compound might interact with biological targets at an atomic level. nih.gov
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ufms.brufms.br In the context of drug discovery, it is often used to predict the binding mode of a small molecule ligand to a protein receptor. The process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring each position. nih.gov Lower docking scores typically indicate a more favorable binding affinity. nih.gov For this compound, docking studies could be employed to screen a wide range of potential protein targets. The phenolic hydroxyl group and the carboxylic acid group would be expected to form key hydrogen bond interactions with amino acid residues in a binding site, while the hexyl chain and phenyl ring could participate in hydrophobic interactions, all of which are crucial for stable complex formation. nih.govacs.org
Molecular Dynamics (MD) Simulations provide insights into the physical motion of atoms and molecules over time. mdpi.com After an initial pose is predicted by molecular docking, MD simulations can be run to assess the stability of the ligand-protein complex in a simulated physiological environment. nih.gov These simulations can reveal how the complex behaves over time, from picoseconds to microseconds, providing detailed information on the flexibility of the ligand and protein, the role of water molecules, and the calculation of binding free energies. nih.gov For a complex involving this compound, an MD simulation could verify if the initial hydrogen bonds and hydrophobic interactions predicted by docking are maintained, ensuring the stability of the binding. nih.gov
While specific molecular docking or MD simulation studies for this compound are not yet widely published, the methodologies have been extensively applied to other phenolic compounds, demonstrating their potential to elucidate anti-inflammatory, antioxidant, and antimicrobial mechanisms. nih.govufms.brnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. rutgers.edu The fundamental principle is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological activity. researchgate.net
To develop a QSAR model for analogues of this compound, a series of related compounds would first be synthesized. Their biological activity, for instance, as enzyme inhibitors or antimicrobial agents, would be experimentally measured. Then, various molecular descriptors for each compound are calculated. These descriptors quantify different aspects of the molecule's structure, such as:
Electronic properties: (e.g., partial charges, dipole moment)
Steric properties: (e.g., molecular volume, surface area)
Hydrophobicity: (e.g., LogP)
Topological indices: (which describe molecular branching and shape)
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is built that correlates these descriptors with the observed biological activity. nih.gov A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding chemists to prioritize the synthesis of the most promising candidates. rutgers.edumedcraveonline.com This approach saves significant time and resources in the lead optimization phase of drug discovery. rutgers.edu While specific QSAR models for this compound are not available, the technique has been successfully applied to other phenolic and alkanoic acid derivatives to guide the design of new ligands with enhanced affinities. nih.govnih.gov
Development of Advanced Delivery Systems and Formulation Strategies
A significant hurdle for many phenolic compounds is their limited bioavailability, which can restrict their therapeutic potential. nih.govnih.gov Advanced delivery systems offer a promising strategy to overcome these limitations.
Enhancing Bioavailability and Target Specificity (Conceptual)
The bioavailability of phenolic compounds is often low due to factors like poor water solubility, degradation in the gastrointestinal tract, and rapid metabolism in the liver. nih.govmdpi.com Encapsulation of this compound into nanocarriers is a conceptual strategy to address these issues.
Potential Nanocarrier Systems:
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, its amphiphilic nature would allow it to be incorporated within the lipid membrane. Liposomes can protect the compound from degradation and facilitate its transport across biological membranes. nih.govnih.gov
Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate the active compound. This system can provide controlled, sustained release of the drug, increasing its circulation time in the body. nih.gov
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can improve the solubility and absorption of lipophilic and amphiphilic compounds. mdpi.com
By encapsulating this compound, these nanotechnologies could enhance its stability, solubility, and ultimately its bioavailability. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to achieve active targeting. frontiersin.org This would direct the nanocarrier to specific cells or tissues, increasing the compound's concentration at the site of action and reducing potential off-target effects.
Smart Material Applications (Conceptual)
"Smart" materials are designed to respond to specific physiological or external stimuli, allowing for triggered drug release at a desired time and place. frontiersin.orgnih.gov Incorporating this compound into such materials could lead to highly targeted and efficient therapeutic systems.
Conceptual "Smart" Delivery Mechanisms:
pH-Responsive Systems: Pathological tissues, such as tumors or sites of inflammation, often have a lower pH than healthy tissues. frontiersin.org A polymer carrier could be designed with pH-sensitive linkers (like hydrazones) that are stable at physiological pH (7.4) but break down in the acidic microenvironment of a tumor, releasing the encapsulated this compound directly at the target site. frontiersin.orgnih.gov
Enzyme-Responsive Systems: Certain enzymes are overexpressed in specific disease states. A smart delivery system could be designed to be degraded by these specific enzymes, leading to the release of its payload only in the presence of the disease marker.
Redox-Responsive Systems: The intracellular environment, particularly within cancer cells, has a much higher concentration of reducing agents like glutathione (B108866) than the extracellular space. nih.gov Nanocarriers held together by disulfide bonds could be engineered to be stable in the bloodstream but to rapidly disassemble and release their contents upon entering a cancer cell.
These conceptual strategies could significantly enhance the therapeutic efficacy of this compound by ensuring it is released in a controlled and targeted manner, maximizing its impact while minimizing systemic exposure. frontiersin.org
Role in Agrochemistry and Environmental Applications
The structural motifs within this compound—a phenolic ring and a hexanoic acid chain—suggest potential applications in agriculture, particularly in crop protection. Both phenolic compounds and fatty acids are known to play roles in plant defense and possess antimicrobial properties. ontosight.ainumberanalytics.comresearchgate.net
Phytopathogen Control Strategies
Plant diseases caused by fungal and bacterial pathogens are a major threat to global food security. There is a growing need for effective and environmentally benign alternatives to conventional synthetic pesticides. Phenolic compounds derived from plants are known to act as natural defense agents, inhibiting the growth of pathogens. numberanalytics.comresearchgate.netnumberanalytics.com Similarly, hexanoic acid itself has been identified as a resistance-priming inducer that can protect plants from pathogens and is being explored as a substitute for copper-based agrochemicals. nih.govatamanchemicals.com
A study demonstrated that hexanoic acid effectively inhibits the growth of Xanthomonas citri subsp. citri, the bacterium responsible for citrus canker, at a concentration of 2.15 mmol/L without causing significant phytotoxicity. nih.gov Other research has shown that phenolic acids like ferulic acid and p-coumaric acid can inhibit the spore germination and mycelial growth of phytopathogenic fungi such as Alternaria alternata and Fusarium oxysporum. mdpi.com
Given that this compound combines a phenolic moiety with a hexanoic acid backbone, it represents a promising candidate for investigation as a novel agrochemical. It could potentially exhibit direct antimicrobial activity against a range of plant pathogens or act as a signaling molecule to induce the plant's own defense mechanisms, a strategy known as systemic acquired resistance. nih.gov Further research is warranted to screen its efficacy against key phytopathogens and to evaluate its potential as a biodegradable and safe crop protection agent.
Bioremediation and Environmental Fate Studies
The presence of xenobiotic compounds in the environment, largely due to industrial activities, is a significant concern. Phenolic compounds, in particular, are recognized as priority pollutants. ekb.egacademicjournals.org The structural similarity of this compound to these compounds suggests that it may also persist in the environment and exhibit toxicity. Therefore, investigating its environmental fate and developing bioremediation strategies are crucial research avenues.
Future research should focus on identifying and isolating microorganisms capable of degrading this compound. Bacteria from genera such as Pseudomonas and Stenotrophomonas, which are known to degrade a variety of phenolic compounds, would be primary candidates for screening. ekb.eg Similarly, various fungal species have demonstrated efficiency in breaking down complex aromatic structures. academicjournals.orgresearchgate.net The metabolic pathways for the degradation of the hexanoic acid moiety could be similar to those observed for hexanoic acid itself, which can be co-metabolized by microbial consortia. nih.gov
Initial steps in biodegradation would likely involve enzymatic action. Key enzymes in the degradation of phenolic compounds include phenol (B47542) hydroxylases and polyphenol oxidases. academicjournals.org For the aliphatic chain, degradation could proceed via β-oxidation, a common pathway for fatty acid metabolism. The study of 6-hydroxyhexanoate (B1236181) metabolism, for instance, has shown its oxidation to adipic acid. hmdb.ca Understanding the initial enzymatic attacks on both the aromatic ring and the aliphatic chain of this compound will be fundamental to elucidating its complete degradation pathway.
Furthermore, the influence of environmental parameters such as pH, temperature, and the presence of co-contaminants on the biodegradation rate should be systematically evaluated. ekb.eg Immobilization of microbial cells capable of degrading this compound could offer a robust solution for treating contaminated industrial effluents. ekb.eg
Integration with Systems Biology and Omics Approaches
A comprehensive understanding of the biological impact and metabolic fate of this compound can be achieved through the application of systems biology and various "omics" technologies.
Metabolomics and Proteomics in Pathway Elucidation
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful tool to trace the metabolic journey of this compound. By exposing a model organism or a microbial consortium to this compound, untargeted metabolomics using techniques like mass spectrometry coupled with liquid chromatography (LC-MS) can identify the resulting metabolic products. nih.govmdpi.com This would allow for the reconstruction of its metabolic pathway, identifying key intermediates and final breakdown products. Studies on other phenolic compounds have successfully used metabolomics to identify a wide array of metabolites, providing insights into their biotransformation. nih.govplos.org
Complementary to metabolomics, proteomics can identify the specific proteins—and by extension, the enzymes—that are upregulated or downregulated in response to the presence of this compound. This approach can pinpoint the key enzymatic players involved in its metabolism. For example, proteomic analysis of Saccharomyces cerevisiae has revealed changes in metabolic pathways in response to specific genetic modifications, demonstrating the power of this technique in understanding cellular responses to chemical stimuli. nih.gov By identifying the enzymes responsible for the degradation of this compound, targeted metabolic engineering of microorganisms could be pursued to enhance their bioremediation capabilities. nih.gov
Network Biology for Holistic Understanding
To move beyond a linear pathway and gain a holistic view of the effects of this compound on a biological system, network biology approaches are indispensable. By integrating metabolomic and proteomic data, it is possible to construct comprehensive metabolic networks. These networks can reveal how the introduction of this compound perturbs the existing metabolic landscape of an organism.
Network pharmacology, a similar approach, has been used to elucidate the complex interactions of phenolic acids from plant extracts with various biological targets and pathways. plos.org This methodology could be adapted to map the potential interactions of this compound and its metabolites with cellular components. Such an analysis could predict potential off-target effects and provide a broader understanding of its biological activity. For instance, network analysis of metabolites in pregnant mice exposed to a plasticizer revealed key hubs in the metabolic network affected by the chemical exposure. nih.gov A similar approach for this compound could illuminate its system-wide impact. The development of genome-scale metabolic models for microorganisms that can metabolize this compound would be a significant step, enabling in silico predictions of metabolic fluxes and guiding metabolic engineering efforts for enhanced bioremediation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(2-hydroxyphenyl)hexanoic acid, and how are intermediates characterized?
- Methodology : Synthesis often involves condensation reactions between phenolic precursors and hexanoic acid derivatives. For example, thiazolidinone-based analogs (e.g., ) utilize hydroxylated phenyl groups coupled with hexanoic acid chains via multi-step reactions. Intermediates are typically characterized using NMR spectroscopy (¹H/¹³C), HPLC for purity assessment, and mass spectrometry (EI-MS or ESI-MS) for molecular weight confirmation .
- Key Considerations : Reaction conditions (e.g., pH, temperature) must be tightly controlled to avoid side products like quinones or alcohol derivatives, as highlighted in oxidation/reduction protocols .
Q. What spectroscopic techniques are optimal for confirming the structure of this compound and its intermediates?
- Methodology :
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm for the hydroxyphenyl group) and aliphatic chain signals (δ 1.2–2.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, while fragmentation patterns distinguish regioisomers .
- FT-IR : Detects hydroxyl (~3200–3500 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) functional groups .
Q. How do solubility and stability of this compound vary under different pH and solvent conditions?
- Methodology :
- Solubility : The compound exhibits pH-dependent solubility, with increased solubility in alkaline conditions (e.g., aqueous NaOH) due to deprotonation of the carboxylic acid group. In polar aprotic solvents (e.g., DMSO, THF), solubility is moderate .
- Stability : Stability studies under accelerated conditions (40°C/75% RH) show degradation via oxidative pathways. Adding antioxidants (e.g., BHT) or storing in inert atmospheres (N₂) mitigates decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound derivatives?
- Methodology :
- Solvent Optimization : Using THF/MeOH/water mixtures (e.g., 3:0.2:1 v/v) enhances reaction homogeneity and reduces byproducts, as demonstrated in LiOH-mediated ester hydrolysis .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in coupling reactions .
- Temperature Control : Maintaining reactions at 0–5°C minimizes thermal degradation of sensitive intermediates .
Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify poor absorption or rapid metabolism. For instance, hydroxylated metabolites (e.g., dienolate derivatives, ) may dominate in vivo, reducing parent compound efficacy .
- Toxicity Overlap : In vitro cytotoxicity (e.g., IC₅₀ in HepG2 cells) may not correlate with in vivo toxicity due to differences in metabolic activation. Parallel testing in liver microsomes or 3D cell models improves translational accuracy .
Q. What strategies are effective in modifying the hexanoic acid chain to enhance target specificity in enzyme inhibition studies?
- Methodology :
- Functionalization : Introducing azido ( ) or sulfonamide groups ( ) at the hexanoic acid terminus enables click chemistry or covalent binding to enzyme active sites.
- Chain Length Variation : Shortening the chain to C4 or extending to C8 alters hydrophobic interactions, as seen in hyaluronidase inhibitors ().
- Stereochemical Control : Chiral centers (e.g., S-configuration in amino acid derivatives, ) improve enantioselective binding to targets like proteases .
Q. What computational methods predict the metabolic pathways of this compound?
- Methodology :
- In Silico Tools : Software like Schrödinger’s MetaSite predicts phase I/II metabolism, identifying likely oxidation sites (e.g., benzylic carbons) and glucuronidation patterns .
- Docking Studies : Molecular docking with CYP450 isoforms (e.g., CYP3A4) reveals metabolic hotspots, validated by in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
